molecular formula C10H11ClF2O B8029973 1-Butoxy-4-chloro-2,5-difluorobenzene CAS No. 1881288-09-0

1-Butoxy-4-chloro-2,5-difluorobenzene

Cat. No.: B8029973
CAS No.: 1881288-09-0
M. Wt: 220.64 g/mol
InChI Key: RSIYYAVHBZIPOH-UHFFFAOYSA-N
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Description

1-Butoxy-4-chloro-2,5-difluorobenzene (C₁₀H₁₁ClF₂O) is a halogenated aromatic ether characterized by a benzene ring substituted with a butoxy group (-OC₄H₉) at position 1, a chlorine atom at position 4, and fluorine atoms at positions 2 and 5. The combination of electron-withdrawing groups (EWGs: Cl, F) and the electron-donating ether moiety creates a unique electronic profile, influencing its physicochemical properties and reactivity. Such compounds are often investigated for applications in organic synthesis, materials science, and energy storage due to their tunable redox behavior and stability .

This compound’s molecular weight (220.45 g/mol) and steric bulk distinguish it from simpler halogenated benzenes, suggesting distinct thermodynamic and kinetic properties.

Properties

IUPAC Name

1-butoxy-4-chloro-2,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2O/c1-2-3-4-14-10-6-8(12)7(11)5-9(10)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIYYAVHBZIPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275308
Record name Benzene, 1-butoxy-4-chloro-2,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881288-09-0
Record name Benzene, 1-butoxy-4-chloro-2,5-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881288-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-butoxy-4-chloro-2,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butoxy-4-chloro-2,5-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-chloro-2,5-difluorobenzene with butanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-4-chloro-2,5-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various butoxy derivatives, while oxidation can produce corresponding carboxylic acids .

Scientific Research Applications

1-Butoxy-4-chloro-2,5-difluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-butoxy-4-chloro-2,5-difluorobenzene involves its interaction with specific molecular targets. The butoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloro and difluoro groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include halogenated benzene derivatives with variations in substituent type, position, and functional groups. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
1-Butoxy-4-chloro-2,5-difluorobenzene C₁₀H₁₁ClF₂O 1-OC₄H₉, 4-Cl, 2,5-F 220.45 Solubility in organics; synthetic intermediate
1-Bromo-3,5-difluorobenzene C₆H₃BrF₂ 1-Br, 3,5-F 192.98 bp 140°C, d 1.686 g/cm³; Grignard reagent precursor
Li₂-DF-PDCA C₈Li₂N₄F₂ 1,4-N(CN)₂Li, 2,5-F 207.92 Redox potential ~3.8 V (vs. Li+/Li); energy storage
Li₂-DF-PDFSA C₈Li₂F₁₀N₂O₄S₂ 1,4-N(SO₂CF₃)₂Li, 2,5-F 446.12 Redox potential ~4.1 V (vs. Li+/Li); lithium-ion battery cathode

Substituent Effects on Electronic Properties

  • Halogen vs. Ether Groups: The butoxy group in this compound donates electrons via resonance, partially counteracting the EWGs (Cl, F). In contrast, Li₂-DF-PDCA and Li₂-DF-PDFSA feature stronger EWGs (cyanamide, triflimide), resulting in higher redox potentials suitable for high-voltage battery applications .
  • Bromine vs. Chlorine : Replacing Cl with Br (as in 1-bromo-3,5-difluorobenzene) increases molecular weight (192.98 vs. 220.45 g/mol) and density (1.686 g/cm³) but reduces steric hindrance, favoring reactivity in cross-coupling reactions .

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